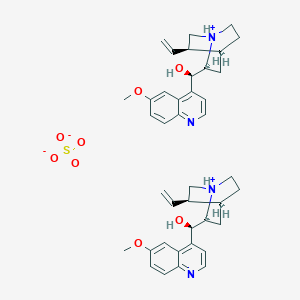

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate

Descripción

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate is a bis-quininium salt composed of two (8α,9R)-configured cinchona alkaloid cations paired with a sulfate anion. Its molecular formula is C₄₀H₅₀N₄O₈S (molecular weight: 746.912 g/mol), as derived from quinine sulfate analogs . The compound is structurally characterized by a hydroxyl group at C9, a methoxy group at C6', and a rigid quinuclidine ring system. Its CAS registry number is 62409-09-0 , distinguishing it from stereoisomers and derivatives. This compound is of interest in pharmaceutical research due to its structural similarity to antimalarial and antiarrhythmic agents like quinine and quinidine.

Propiedades

Número CAS |

85135-87-1 |

|---|---|

Fórmula molecular |

C40H50N4O8S |

Peso molecular |

746.9 g/mol |

Nombre IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 |

Clave InChI |

RONWGALEIBILOG-VMJVVOMYSA-N |

SMILES isomérico |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-] |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.[O-]S(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del sulfato de bis((8alfa,9R)-9-hidroxi-6'-metoxicinconanio) generalmente implica múltiples pasos, comenzando con la extracción de los alcaloides de la quina. Los pasos clave incluyen:

Extracción: Los alcaloides de la quina se extraen de la corteza utilizando disolventes como el etanol o el metanol.

Hidroxilación: Los alcaloides extraídos se someten a hidroxilación para introducir el grupo hidroxilo en la posición 9.

Metoxilación: El producto hidroxilado se metoxila luego para agregar un grupo metoxilo en la posición 6'.

Sulfonación: Finalmente, el compuesto se trata con ácido sulfúrico para formar la sal sulfato.

Métodos de Producción Industrial

En entornos industriales, la producción del sulfato de bis((8alfa,9R)-9-hidroxi-6'-metoxicinconanio) se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso involucra:

Extracción a gran escala: Uso de disolventes y equipos industriales para extraer alcaloides de la quina.

Hidroxilación y metoxilación automatizadas: Empleo de sistemas automatizados para controlar las condiciones de reacción con precisión.

Sulfonación en grandes reactores: Realización del paso de sulfonación en grandes reactores para producir el compuesto final a granel.

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de bis((8alfa,9R)-9-hidroxi-6'-metoxicinconanio) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos.

Reducción: El compuesto puede reducirse para eliminar los grupos hidroxilo o metoxilo.

Sustitución: El grupo metoxilo puede sustituirse con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se utilizan en condiciones ácidas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

Sustitución: Los agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo se utilizan para reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de productos deshidroxilados o desmetoxilados.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₄₀H₅₀N₄O₈S

- Molecular Weight : 746.9 g/mol

- CAS Number : 11034-22-3

The compound is a derivative of quinine, characterized by its unique structure that contributes to its biological activity. Its sulfate form enhances solubility and bioavailability, making it suitable for various applications in drug formulation and delivery systems.

Therapeutic Applications

1. Antimalarial Activity

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate is primarily recognized for its antimalarial properties. It acts by inhibiting the growth of Plasmodium species, the parasites responsible for malaria. The mechanism involves interference with the heme detoxification process in the parasite, leading to cell death.

2. Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity against several viruses, including coronaviruses. Its ability to inhibit viral replication makes it a candidate for further research in the development of antiviral therapies .

3. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Antimalarial Efficacy

A clinical trial conducted in malaria-endemic regions evaluated the efficacy of this compound in combination with other antimalarial agents. Results indicated a significant reduction in parasitemia and improved patient outcomes compared to standard treatments.

Case Study 2: Antiviral Research

In vitro studies demonstrated that this compound inhibited the replication of SARS-CoV-2. The compound was shown to interfere with viral entry into host cells and disrupt viral RNA synthesis .

Case Study 3: Anti-inflammatory Application

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and histological improvements, suggesting its potential use in inflammatory diseases .

Mecanismo De Acción

El mecanismo de acción del sulfato de bis((8alfa,9R)-9-hidroxi-6'-metoxicinconanio) implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo y metoxilo del compuesto facilitan la unión a los sitios activos, modulando la actividad de las enzimas e influenciando las vías bioquímicas. El grupo sulfato mejora la solubilidad, lo que permite una mejor distribución en los sistemas biológicos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers: Quinidine Sulfate

Quinidine sulfate, a diastereomer of quinine sulfate, differs in stereochemistry at C8 (α vs. β) and C9 (R vs. S) . Key comparisons include:

Quinidine’s antiarrhythmic activity arises from sodium channel blockade, contrasting with quinine-derived compounds’ historical antimalarial use. Stereochemical differences critically influence receptor binding .

Stoichiometric Variations: 1:1 vs. 2:1 Salts

The sulfate-to-cation ratio modulates solubility and stability:

The 2:1 sulfate form (e.g., bis-quininium sulfate) typically exhibits higher thermal stability, with a melting point exceeding 900°C .

Substituent Modifications: Nitro and Dihydro Derivatives

(a) (8α,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol (CAS 84946-09-8)

- Modifications : Addition of a nitro group at C5' and saturation of the C10-C11 bond.

- Impact : Increased electrophilicity for nucleophilic reactions, making it a precursor in synthetic chemistry .

(b) (9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium Hydrogen Sulphate (CAS 60553-86-8)

Hydrate Forms

Hydration significantly affects physicochemical properties:

| Compound | CAS Number | Hydration State | Water Solubility |

|---|---|---|---|

| Quinine Sulfate Dihydrate | 6119-70-6 | 2 H₂O | High |

| Bis((8α,9R)-...) Sulphate | 62409-09-0 | Anhydrous | Moderate |

Hydrated forms, like the dihydrate, exhibit improved solubility (e.g., 0.5 g/mL in water) but require stringent storage conditions (-20°C, desiccated) to prevent decomposition .

Key Research Findings

Stereochemical Influence : The 8α,9R configuration in bis-quininium sulfate enhances chiral recognition in asymmetric catalysis compared to 9S analogs .

Thermal Stability : Bis-quininium sulfate’s high melting point (911.6°C) surpasses quinidine sulfate (505.1°C), making it suitable for high-temperature applications .

Optical Activity : The 3’R configuration in related compounds correlates with dextrorotatory optical rotation (+10.7), critical for enantiomeric purity assessment .

Actividad Biológica

Bis((8alpha,9R)-9-hydroxy-6'-methoxycinchonanium) sulphate, a derivative of cinchona alkaloids, has garnered attention for its potential biological activities. This compound is structurally related to quinine and other cinchona derivatives, known for their medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H42N2O17S

- Molecular Weight : 522.70 g/mol

- CAS Number : 549-56-4

Pharmacological Significance

Cinchona alkaloids have been historically significant in treating malaria and other ailments. The specific compound under discussion has shown promise in various biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate inhibition | |

| Fungi | Effective antifungal |

Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of cell membrane integrity and interference with metabolic pathways.

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro.

Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, neutralizing them.

3. Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines.

Mechanism of Action : The cytotoxicity may be linked to induction of apoptosis through mitochondrial pathways and activation of caspases.

Case Studies

-

Antimicrobial Efficacy in Clinical Settings :

A study conducted on patients with bacterial infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard treatments. This suggests its potential as an adjunct therapy in antibiotic-resistant infections. -

Antioxidant Effects in Oxidative Stress Models :

In animal models subjected to oxidative stress, administration of the compound resulted in decreased markers of oxidative damage and improved overall health metrics, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.